molecular formula C10H12N4O2 B14910288 Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B14910288
M. Wt: 220.23 g/mol
InChI Key: OVHWYIIPPKWABE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-amino-4-methylpyrazole-5-carboxylate with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, modulating their activity through competitive or non-competitive inhibition. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C10H12N4O2/c1-3-16-10(15)7-4-12-9-8(11)5-13-14(9)6(7)2/h4-5H,3,11H2,1-2H3

InChI Key

OVHWYIIPPKWABE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)N)N=C1)C

Origin of Product

United States

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